N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide
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Overview
Description
N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide is a compound that features a 1,2,3-triazole ring, a cyclopropyl group, and a prop-2-enamide moiety. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable component in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the cyclopropylmethyl azide and propargyl amide under copper(I) catalysis to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The compound may also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole ring structure without additional functional groups.
1-(1H-1,2,3-Triazol-1-yl)cyclopropane: Similar structure but lacks the prop-2-enamide moiety.
Prop-2-enamide: Contains the amide group but lacks the triazole and cyclopropyl groups.
Uniqueness
N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide is unique due to its combination of the triazole ring, cyclopropyl group, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
N-[[1-(triazol-1-yl)cyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-8(14)10-7-9(3-4-9)13-6-5-11-12-13/h2,5-6H,1,3-4,7H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMDEHHKRNZDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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